molecular formula C17H13N5O2S2 B11033185 N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B11033185
M. Wt: 383.5 g/mol
InChI Key: BBOLKZCMYXRLCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. The compound features a thiadiazole ring fused with a thiazolopyrimidine structure, making it a unique and potentially valuable molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The initial step often involves the reaction of a benzyl-substituted hydrazine with carbon disulfide and a suitable oxidizing agent to form the 1,3,4-thiadiazole ring.

    Construction of the Thiazolopyrimidine Core: This step involves the cyclization of a suitable precursor, such as a 2-aminothiazole derivative, with a carbonyl compound under acidic or basic conditions to form the thiazolopyrimidine core.

    Coupling Reaction: The final step is the coupling of the thiadiazole and thiazolopyrimidine moieties, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiadiazole and thiazolopyrimidine rings.

    Reduction: Reduction reactions can target the carbonyl group, potentially converting it to an alcohol.

    Substitution: The benzyl group can be substituted with various functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound may exhibit interesting bioactivity due to its heterocyclic structure. It could be investigated for its potential as an antimicrobial, antifungal, or anticancer agent.

Medicine

In medicine, the compound’s potential therapeutic effects are of interest. Its ability to interact with biological targets could make it a candidate for drug development, particularly in the treatment of diseases where heterocyclic compounds have shown efficacy.

Industry

Industrially, the compound could be used in the development of new materials or as a catalyst in various chemical processes. Its stability and reactivity make it a versatile component in industrial applications.

Mechanism of Action

The mechanism of action of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic rings can facilitate binding to these targets, potentially inhibiting or modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is unique due to its fused ring system, which combines the properties of both thiadiazole and thiazolopyrimidine. This dual functionality can enhance its reactivity and potential bioactivity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C17H13N5O2S2

Molecular Weight

383.5 g/mol

IUPAC Name

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C17H13N5O2S2/c1-10-9-22-15(24)12(8-18-17(22)25-10)14(23)19-16-21-20-13(26-16)7-11-5-3-2-4-6-11/h2-6,8-9H,7H2,1H3,(H,19,21,23)

InChI Key

BBOLKZCMYXRLCP-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=O)C(=CN=C2S1)C(=O)NC3=NN=C(S3)CC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.